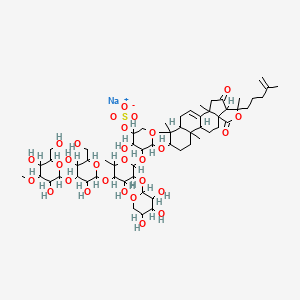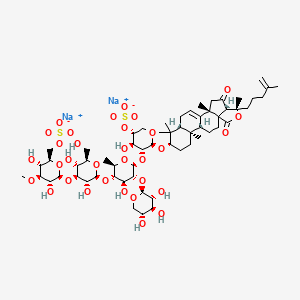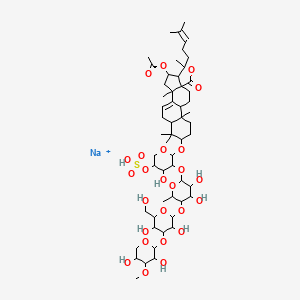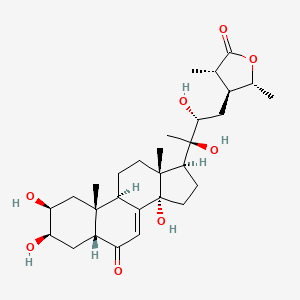
Cyasterone
Übersicht
Beschreibung
Cyasterone is a steroid lactone, a 21-hydroxy steroid, a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 20-hydroxy steroid, a 6-oxo steroid, and a phytoecdysteroid . It is a natural product found in Cyathula capitata, Ajuga taiwanensis, and other organisms .
Synthesis Analysis
The biosynthesis of cyasterone in Cyathula sp. is discussed on the basis of the identical C-24 configuration of sitosterol and amarasterone A . Cyasterone has also been shown to promote the trabecular bone structure in rats, which evenly benefits the repair of Steroid-Induced Osteonecrosis of the Femoral Head (SIONFH) .Molecular Structure Analysis
Cyasterone has a molecular formula of C29H44O8 . The structures of two cyasterone stereoisomers, 2 and 3, were determined to be 28-epi-cyasterone and 25-epi-28-epi-cyasterone .Chemical Reactions Analysis
Cyasterone has been found to inhibit Dexamethasone-induced cytotoxicity in Bone Marrow Stromal Cells (BMSCs) at concentrations of 1 to 10μM at 24h .Physical And Chemical Properties Analysis
Cyasterone has a molecular weight of 520.7 g/mol . Its IUPAC name is (3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one .Wissenschaftliche Forschungsanwendungen
Cyasterone in Osteonecrosis Treatment
Cyasterone has been studied for its protective effects on bone marrow stem cells (BMSCs) against dexamethasone-induced apoptosis. This is particularly relevant in the context of steroid-induced osteonecrosis of the femoral head (SIONFH), where Cyasterone may offer potential for clinical treatment .
Cyasterone in Osteoarthritis Management
Research indicates that Cyasterone can significantly alleviate the inflammatory response and cartilage destruction in osteoarthritis. It works by inhibiting IL-1β-mediated apoptosis and inflammation, suggesting its development as an effective agent for osteoarthritis relief .
Cyasterone in Fracture Healing
Cyasterone has shown promise in accelerating bone fracture healing by promoting the migration and osteogenesis of mesenchymal stem cells (MSCs). These findings highlight its potential as a therapeutic reagent for MSC mobilization and osteogenesis in fracture healing .
Wirkmechanismus
Target of Action
Cyasterone, a natural phytoecdysteroid compound extracted from Cyathula officinalis, has been found to primarily target the AKT (Ser473)/GSK3β (Ser9)/Nrf2 pathway . This pathway plays a crucial role in regulating inflammation and oxidative stress . Additionally, Cyasterone has been shown to interact with the NF-κB and MAPK signaling pathways , which are involved in apoptosis and inflammation .
Mode of Action
Cyasterone interacts with its targets by inhibiting pro-inflammatory cytokine production, NLRP3 inflammasome activation, and oxidative stress . It also attenuates sepsis-induced acute lung injury by activating the nuclear factor erythroid2-related factor (Nrf2), which may be associated with AKT (Ser473)/GSK3β (Ser9) pathway activation .
Biochemical Pathways
The primary biochemical pathway affected by Cyasterone is the AKT (Ser473)/GSK3β (Ser9)/Nrf2 pathway . This pathway is crucial for regulating oxidative stress and inflammation. By upregulating the Nrf2 pathway through the phosphorylation of AKT (Ser473)/GSK3β (Ser9), Cyasterone can inhibit inflammatory responses and oxidative stress .
Pharmacokinetics
The pharmacokinetics of Cyasterone have been studied in rats. After intravenous administration, Cyasterone was found to have a significant effect on the proliferation of A549 and MGC823 cells . .
Result of Action
The primary result of Cyasterone’s action is the amelioration of sepsis-related acute lung injury (ALI). It achieves this by inhibiting inflammatory responses and oxidative stress, which heavily depends on the upregulation of the Nrf2 pathway through phosphorylation of AKT (Ser473)/GSK3β (Ser9) . These results suggest that Cyasterone may be a valuable drug candidate for preventing sepsis-related ALI .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFYSBQJYCICOG-YSEUJXISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937843 | |
| Record name | Cyasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyasterone | |
CAS RN |
17086-76-9 | |
| Record name | Cyasterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17086-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyasterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17086-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR78EE33V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of cyasterone?
A1: While the exact mechanism is not fully elucidated, cyasterone is known to exhibit its effects through interaction with ecdysteroid receptors (EcRs). These receptors are primarily known for their role in insect molting and metamorphosis. []
Q2: How does cyasterone's interaction with EcRs translate into its observed biological effects?
A2: Upon binding to EcRs, cyasterone can trigger a cascade of downstream signaling events. These events can lead to altered gene expression, influencing various cellular processes like growth, differentiation, and apoptosis. [, , ]
Q3: Cyasterone has shown a protective effect in a rat model of steroid-induced osteonecrosis of the femoral head. What mechanisms are thought to be involved?
A3: Research suggests cyasterone can reduce apoptosis in rat bone marrow mesenchymal stem cells (BMSCs) induced by dexamethasone. This protective effect is believed to be mediated through the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation. [] Additionally, in a rat model of steroid-induced osteonecrosis, cyasterone was shown to reduce the percentage of empty bone lacunae, indicating its potential in promoting bone repair. []
Q4: A study found that cyasterone treatment altered the gut microbiota composition in a mouse model of colorectal cancer. Can you elaborate on the observed changes and their potential significance?
A4: Cyasterone administration in a BRAFV600E-mutant mouse model of colorectal cancer led to an increased diversity of the gut microbiota. [] Notably, there was a significant increase in the abundance of beneficial bacteria like Prevotellaceae, Muribaculaceae, and Ruminococcaceae in treated mice compared to controls. [] Conversely, the abundance of Erysipelotrichaceae, a bacterial family associated with gut inflammation, showed a positive correlation with tumor weight. [] These findings suggest that modulation of the gut microbiota could be one of the mechanisms by which cyasterone exerts its anti-cancer effects.
Q5: What is the molecular formula and weight of cyasterone?
A5: Cyasterone has the molecular formula C29H44O7 and a molecular weight of 504.64 g/mol. [, , ]
Q6: What spectroscopic data are available for the structural characterization of cyasterone?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is widely used for elucidating the structure of cyasterone. [, , ] Additionally, mass spectrometry (MS) and Infrared (IR) spectroscopy provide complementary information about the molecular mass, fragmentation patterns, and functional groups present in cyasterone. [, , , ] X-ray diffraction analysis has also been employed to confirm the stereochemistry of cyasterone and its derivatives. []
Q7: What is known about the stability of cyasterone under various storage conditions?
A7: While specific studies on cyasterone's stability are limited within the provided research, it's known that phytoecdysteroids can degrade under certain conditions. Factors such as temperature, light exposure, and pH can impact their stability. [, ]
Q8: Does cyasterone exhibit any catalytic properties?
A8: The provided research focuses primarily on the biological activity of cyasterone, and there's no evidence suggesting cyasterone possesses inherent catalytic properties.
Q9: Have there been any computational studies investigating cyasterone's interactions with its biological targets?
A9: Yes, molecular docking studies have been used to predict the binding affinity and interactions of cyasterone with target proteins like the COVID-19 main protease (Mpro). [] These studies provide valuable insights into the potential mechanisms of action and guide further experimental validation.
Q10: Are there any established QSAR (Quantitative Structure-Activity Relationship) models for cyasterone and its analogs?
A10: While QSAR models specific to cyasterone are not explicitly mentioned in the provided research, studies have explored the structure-activity relationships of ecdysteroids. [] These investigations aim to understand how modifications in the ecdysteroid structure, such as the presence or absence of hydroxyl groups at specific positions, can influence their biological activity, potency, and selectivity. [] Such information is valuable for designing and developing more potent and selective ecdysteroid analogs for various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



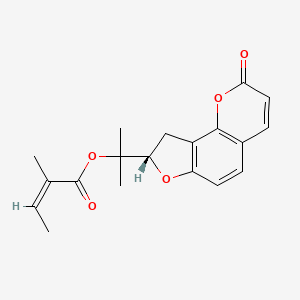

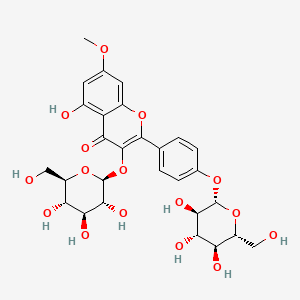
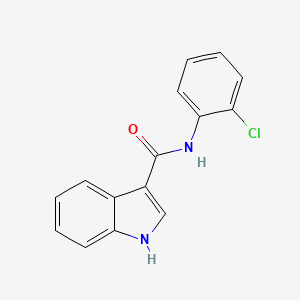
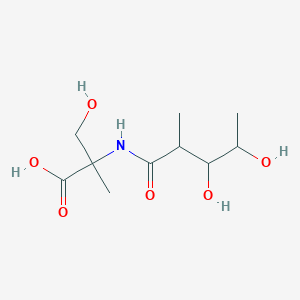
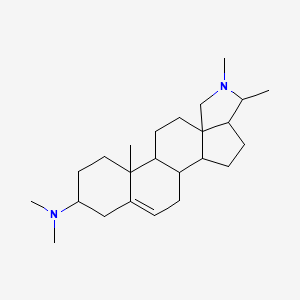
![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)
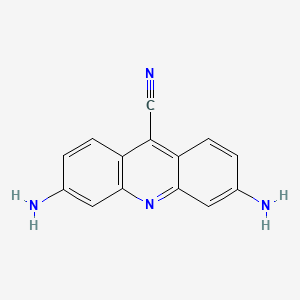
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)

